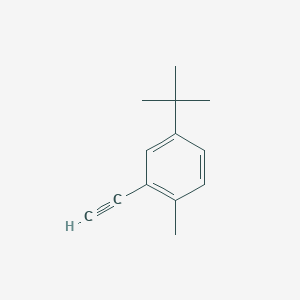
4-(tert-Butyl)-2-ethynyl-1-methylbenzene
Cat. No. B8337892
M. Wt: 172.27 g/mol
InChI Key: BXZQSWBVFJURAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07226951B2
Procedure details


Following general procedure F and using (5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane (Intermediate 109, 0.16 g, 0.66 mmol), methanol (5 mL) and potassium carbonate (0.05 g, 0.36 mmol), the title compound was obtained (0.08 g, 67%).
Name
(5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane
Quantity
0.16 g
Type
reactant
Reaction Step One

Name
Intermediate 109
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:17])=[C:9]([C:11]#[C:12][Si](C)(C)C)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:17])=[C:9]([C:11]#[CH:12])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
(5-tert-butyl-2-methyl-phenylethynyl)-trimethyl-silane
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)C#C[Si](C)(C)C)C
|
Step Two
|
Name
|
Intermediate 109
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)C#C[Si](C)(C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.05 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=C1)C)C#C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

